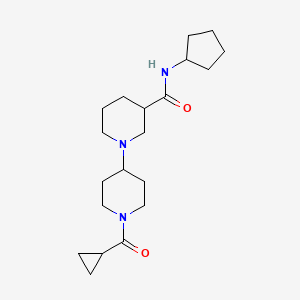![molecular formula C21H22N4O3 B6084644 1-[3-(2-furyl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084644.png)
1-[3-(2-furyl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-furyl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, commonly known as FPP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Mechanism of Action
FPP exerts its anti-tumor activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which results in the repression of gene expression. FPP inhibits HDAC activity, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, FPP has been shown to have other biochemical and physiological effects. Studies have demonstrated that FPP has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. FPP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using FPP in lab experiments is its high potency and specificity for HDAC inhibition. However, FPP has limited solubility in water, which can make it difficult to administer in vivo. Additionally, FPP is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for research on FPP. One area of interest is in the development of new analogs of FPP with improved solubility and stability. Another area of research is in the investigation of FPP's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying FPP's anti-tumor activity and to identify potential biomarkers for patient selection in clinical trials.
In conclusion, FPP is a synthetic compound that has shown promise in scientific research for its potential applications in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas of research.
Synthesis Methods
The synthesis of FPP involves the reaction of 3-(1H-pyrazol-1-yl)aniline with 3-(2-furyl)propanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with proline amide to obtain FPP.
Scientific Research Applications
FPP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that FPP has anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
properties
IUPAC Name |
1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(10-9-18-7-3-14-28-18)24-12-2-8-19(24)21(27)23-16-5-1-6-17(15-16)25-13-4-11-22-25/h1,3-7,11,13-15,19H,2,8-10,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBQILBRHFIEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CO2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
![(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine](/img/structure/B6084577.png)
![[3-(2,4-difluorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6084584.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)


![1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6084616.png)
![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6084628.png)
![4-(2-fluorobenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6084640.png)
![ethyl 3-benzyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6084648.png)